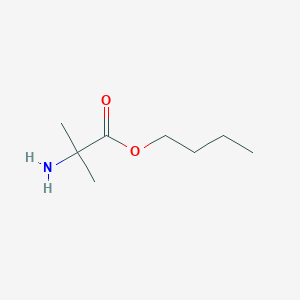

butyl 2-amino-2-methylpropanoate

Description

BenchChem offers high-quality butyl 2-amino-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about butyl 2-amino-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16252-91-8 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 |

IUPAC Name |

butyl 2-amino-2-methylpropanoate |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6-11-7(10)8(2,3)9/h4-6,9H2,1-3H3 |

InChI Key |

HUOOUEMRFYTJJU-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(C)(C)N |

Canonical SMILES |

CCCCOC(=O)C(C)(C)N |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profiling of Butyl 2-Amino-2-Methylpropanoate

Executive Summary

This technical guide provides a comprehensive framework for understanding the solubility behavior of butyl 2-amino-2-methylpropanoate (also known as the butyl ester of

In drug development and peptide synthesis, this molecule serves as a critical building block, particularly for introducing helical constraints into peptide backbones. However, its solubility profile is bifurcated by its chemical state: the Free Base (typically a lipophilic liquid/low-melting solid) and the Hydrochloride Salt (a hydrophilic crystalline solid).

This guide moves beyond static data tables to provide a dynamic solubility screening protocol, theoretical prediction models (Hansen Solubility Parameters), and rigorous experimental workflows required for process scale-up.

Physicochemical Identity & Structural Analysis[1]

Before attempting dissolution, researchers must identify the specific form of the molecule in hand. The solubility rules invert completely between the neutral and ionic forms.

Chemical Identity

| Feature | n-Butyl Ester (Free Base) | tert-Butyl Ester (HCl Salt) |

| CAS Number | 16252-91-8 | 84758-81-6 |

| Formula | ||

| Physical State | Liquid or Low-Melting Solid | Crystalline Solid |

| Primary Interaction | Van der Waals, H-Bonding (Weak) | Ionic, Ion-Dipole |

| Key Solubility | Organics (DCM, EtOAc, Alcohols) | Water, Methanol, DMSO |

Structural Determinants of Solubility

The molecule contains three competing functional domains that dictate its solvent affinity:

-

Gem-dimethyl group (

-Methyl): Provides steric bulk, disrupting crystal packing (lowering melting point) and increasing solubility in non-polar solvents compared to alanine derivatives. -

Butyl Ester Moiety: A significant lipophilic domain. In the n-butyl form, this chain drives solubility in hydrocarbons and chlorinated solvents.

-

Primary Amine: A basic center (

). In neutral water, it remains largely unprotonated (hydrophobic); in acidic media, it protonates to form a highly soluble cation.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent systems without wasting material, we utilize the Hansen Solubility Parameter model. The total solubility parameter (

Estimated HSP Vector

Note: Values are theoretical estimates based on group contribution methods for amino acid esters.

-

(Dispersion): High (~16.0 MPa

-

(Polarity): Moderate (~6.5 MPa

-

(H-Bonding): Moderate (~7.0 MPa

Solvent Compatibility Prediction

Based on the "Like Dissolves Like" principle (

| Solvent Class | Predicted Solubility (Free Base) | Mechanism |

| Chlorinated (DCM, Chloroform) | Excellent | High |

| Alcohols (MeOH, EtOH) | Good | Amine H-bonds with solvent hydroxyls. |

| Esters (Ethyl Acetate) | Good | Dipole-dipole interactions; standard for workup. |

| Aliphatic Hydrocarbons (Hexane) | Moderate | Supported by butyl chain, but amine polarity resists. |

| Water (Neutral pH) | Poor | Hydrophobic effect of butyl/methyl groups dominates. |

| Water (Acidic pH < 4) | Excellent | Protonation switches mechanism to Ion-Dipole. |

Experimental Protocols

Trustworthy solubility data requires rigorous experimental control. Visual estimation is insufficient for process development.

Protocol A: The "Shake-Flask" Saturation Method

Objective: Determine thermodynamic equilibrium solubility (

Reagents:

-

Butyl 2-amino-2-methylpropanoate (Test Article)

-

HPLC Grade Solvents (Water, Methanol, DCM, etc.)

-

0.45

m PTFE Syringe Filters (Chemical resistant)

Workflow:

-

Excess Addition: Add test article to 5 mL of solvent in a glass vial until a visible solid/oil phase persists (supersaturation).

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours. Crucial: Use a thermomixer to prevent temperature gradients.

-

Sedimentation: Allow the mixture to stand for 4 hours or centrifuge at 10,000 rpm to separate phases.

-

Sampling: Withdraw supernatant using a pre-warmed syringe. Filter immediately to remove suspended micro-particles.

-

Quantification: Dilute the filtrate (typically 1:100) and analyze via HPLC-UV (210 nm) or Gravimetric Analysis (evaporation).

Visualization: Solubility Screening Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection based on the chemical state of the amino acid ester.

Solubility Data Summary (Empirical & Predicted)

The following table synthesizes general behavior for Aib-esters. Note: "+++" = Highly Soluble (>100 mg/mL), "+" = Sparingly Soluble (<10 mg/mL).

| Solvent | Free Base Solubility | HCl Salt Solubility | Operational Notes |

| Water (pH 7) | + (Emulsion) | +++ | Free base oils out; Salt dissolves instantly. |

| 0.1 M HCl | +++ | +++ | Acid converts Free Base to soluble cation. |

| Methanol | +++ | +++ | Excellent universal solvent for both forms. |

| Dichloromethane (DCM) | +++ | + | Standard solvent for peptide coupling of the Free Base. |

| Ethyl Acetate | ++ | + | Good for extraction; Salt may precipitate. |

| Diethyl Ether | ++ | - | Used to precipitate the Salt from organic mixtures. |

| Hexanes | + | - | Anti-solvent for purification. |

The "Aib Effect" on Solubility

The gem-dimethyl group in 2-amino-2-methylpropanoate introduces the "Thorpe-Ingold" effect. While this primarily influences cyclization rates, in solubility terms, it prevents the efficient planar stacking seen in alanine derivatives. Consequently, H-Aib-OBu derivatives generally exhibit higher solubility in organic solvents than their linear counterparts (e.g., Leucine or Alanine esters) due to lower lattice energy.

Critical Application: Purification by Extraction

A common workflow involves synthesizing the ester and then purifying it. We exploit the pH-dependent solubility switch.[2][3]

Workflow Visualization: Acid-Base Extraction

Figure 2: Purification logic utilizing the pH-dependent solubility switch of the amine group.

References

-

PubChem. (n.d.). Compound Summary: Butyl 2-amino-2-methylpropanoate.[4] National Library of Medicine. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link]

- Jouyban, A. (2019). Solubility of Amino Acids and Peptides in Aqueous and Non-aqueous Solvents. In Handbook of Solubility Data. (General reference for amino acid ester solubility trends).

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Butyl 2-Amino-2-Methylpropanoate: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of butyl 2-amino-2-methylpropanoate. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predicted analysis. This document serves as a valuable resource for researchers in drug development and organic synthesis, offering insights into the expected spectroscopic signatures of this amino acid ester and providing detailed, field-proven protocols for its characterization.

Introduction

Butyl 2-amino-2-methylpropanoate, an ester of the non-proteinogenic amino acid 2-aminoisobutyric acid, represents a valuable building block in medicinal chemistry and materials science. Its structural features, including a quaternary alpha-carbon and a flexible butyl ester group, impart unique conformational properties to peptides and polymers. Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough understanding of its spectroscopic characteristics.

This guide presents a detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of butyl 2-amino-2-methylpropanoate. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous molecules. Furthermore, this document outlines robust experimental protocols for acquiring high-quality spectroscopic data, ensuring researchers can confidently characterize this compound in their own laboratories.

Molecular Structure and Predicted Spectroscopic Overview

The structure of butyl 2-amino-2-methylpropanoate, with its distinct functional groups, gives rise to a predictable set of spectroscopic signals. The following sections will delve into the detailed analysis of each technique.

Caption: Molecular structure of butyl 2-amino-2-methylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For butyl 2-amino-2-methylpropanoate, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of butyl 2-amino-2-methylpropanoate in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at room temperature. A standard 90° pulse sequence with 16-32 scans is typically sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.05 | t | 2H | -O-CH ₂-CH₂-CH₂-CH₃ |

| ~ 1.60 | m | 2H | -O-CH₂-CH ₂-CH₂-CH₃ |

| ~ 1.40 | m | 2H | -O-CH₂-CH₂-CH ₂-CH₃ |

| ~ 1.35 | s | 6H | -C(CH ₃)₂-NH₂ |

| ~ 1.30 | s (broad) | 2H | -NH₂ |

| ~ 0.90 | t | 3H | -O-CH₂-CH₂-CH₂-CH ₃ |

Interpretation:

The predicted ¹H NMR spectrum reveals distinct signals for each proton environment in the molecule.

-

The -O-CH₂- protons of the butyl group are expected to be the most deshielded of the aliphatic chain due to the adjacent electron-withdrawing oxygen atom, appearing as a triplet around 4.05 ppm.

-

The two methylene groups (-CH₂-CH₂- ) of the butyl chain will appear as multiplets around 1.60 and 1.40 ppm.

-

The terminal methyl group (-CH₃ ) of the butyl chain will be a triplet at approximately 0.90 ppm, the most upfield signal.

-

The two equivalent methyl groups attached to the quaternary carbon will give a sharp singlet integrating to six protons around 1.35 ppm.

-

The amine protons (-NH₂ ) are expected to produce a broad singlet around 1.30 ppm. Its chemical shift can be variable and the peak may be broadened due to quadrupole effects and exchange with trace amounts of water.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 176 | C =O |

| ~ 65 | -O-C H₂- |

| ~ 56 | -C (CH₃)₂-NH₂ |

| ~ 31 | -O-CH₂-C H₂- |

| ~ 25 | -C (CH₃)₂-NH₂ |

| ~ 19 | -O-CH₂-CH₂-C H₂- |

| ~ 14 | -C H₃ |

Interpretation:

The predicted proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

-

The carbonyl carbon (C =O) of the ester is the most deshielded, appearing significantly downfield around 176 ppm.[1]

-

The carbon of the -O-CH₂- group is deshielded by the oxygen and is expected around 65 ppm.

-

The quaternary carbon (-C(CH₃)₂-NH₂ ) will appear around 56 ppm.

-

The remaining two methylene carbons of the butyl chain will be found in the aliphatic region, around 31 and 19 ppm.

-

The two equivalent methyl carbons attached to the quaternary center will have a chemical shift of approximately 25 ppm.

-

The terminal methyl carbon of the butyl group will be the most upfield signal, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: A small drop of the neat liquid sample of butyl 2-amino-2-methylpropanoate can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (amine) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1590 | Medium | N-H bend (amine) |

| 1240 | Strong | C-O stretch (ester) |

Interpretation:

-

N-H Stretching: A broad absorption in the 3380-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine.[2] The broadening is due to hydrogen bonding.

-

C-H Stretching: Strong absorptions between 2960 and 2850 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the butyl and methyl groups.[3]

-

C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is indicative of the carbonyl (C=O) group of the ester.[4][5]

-

N-H Bending: A medium intensity band around 1590 cm⁻¹ corresponds to the N-H bending vibration of the primary amine.

-

C-O Stretching: A strong absorption band around 1240 cm⁻¹ is characteristic of the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 144 | [M - CH₃]⁺ |

| 102 | [M - C₄H₉O]⁺ or [H₂N-C(CH₃)₂-CO]⁺ |

| 88 | [M - C₄H₉]⁺ or [H₂N-C(CH₃)₂-COOH]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 159, corresponding to the molecular weight of butyl 2-amino-2-methylpropanoate. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.

-

Loss of a methyl group (m/z 144): Alpha-cleavage next to the quaternary carbon can result in the loss of a methyl radical.

-

Formation of m/z 102: Cleavage of the ester butyl group can lead to the formation of the [H₂N-C(CH₃)₂-CO]⁺ ion.

-

Formation of m/z 88: McLafferty rearrangement is possible, involving the transfer of a hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of butene, resulting in an ion of m/z 88. Alternatively, cleavage of the butyl group as a radical could also lead to this fragment.

-

Formation of m/z 57: The butyl carbocation ([C₄H₉]⁺) is a stable fragment and is expected to be a prominent peak in the spectrum.

Caption: Predicted major fragmentation pathways for butyl 2-amino-2-methylpropanoate in EI-MS.

Conclusion

This technical guide provides a detailed predicted spectroscopic analysis of butyl 2-amino-2-methylpropanoate, a key building block in modern chemistry. By understanding the expected ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently identify and assess the purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While experimental data is always the gold standard, this guide serves as a robust predictive framework for the spectroscopic characterization of butyl 2-amino-2-methylpropanoate.

References

-

PubChem. Tert-butyl 2-amino-2-methylpropanoate hydrochloride. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

NIU - Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

NIST Chemistry WebBook. Propanoic acid, 2-methyl-, butyl ester. [Link]

Sources

Methodological & Application

experimental procedures for using butyl 2-amino-2-methylpropanoate

Abstract

Butyl 2-amino-2-methylpropanoate (Butyl Aib ester) represents a critical scaffold in the synthesis of peptidomimetics and sterically constrained pharmaceutical intermediates. Characterized by a gem-dimethyl group at the

Introduction: The Gem-Dimethyl Challenge

The core utility of butyl 2-amino-2-methylpropanoate lies in the Thorpe-Ingold Effect (or gem-dimethyl effect). The two methyl groups on the

However, this same property creates a "steric wall." The nucleophilic amine is buried between two methyl groups, and the ester carbonyl is similarly shielded.

-

Chemical Name: Butyl 2-amino-2-methylpropanoate (often supplied as the HCl salt).

-

CAS: 16252-91-8 (Free base) / 84758-81-6 (tert-butyl variant - Note: This guide focuses on the n-butyl ester for lipophilic stability, distinct from the acid-labile tert-butyl group).

-

Key Property: High lipophilicity (LogP ~2.5) due to the butyl chain, making it an excellent prodrug moiety or membrane-permeable intermediate.

Material Handling & Preparation

Safety: The free base is an amine and potential irritant. The hydrochloride salt is hygroscopic.

Storage: Store HCl salt at 2–8°C under inert gas (Ar/N

Protocol A: Preparation of the Free Base

For many organometallic or anhydrous reactions, the HCl salt must be neutralized ex situ to prevent salt interference.

-

Dissolution: Dissolve 10 mmol of Butyl 2-amino-2-methylpropanoate HCl in 20 mL of minimal water.

-

Basification: Slowly add 20 mL of saturated Na

CO -

Extraction: Extract immediately with CH

Cl -

Drying: Dry combined organics over anhydrous Na

SO

Protocol B: High-Efficiency Amide Coupling

The Challenge: Standard coupling reagents (EDC, DCC, HBTU) often fail or proceed with <10% yield because the activated carboxylic acid cannot penetrate the steric shield of the Aib amine. The Solution: Use HOAt-derived reagents (HATU) or Acid Fluorides.

Reagent Selection Matrix

| Reagent | Suitability | Mechanism Note |

| HBTU/HCTU | Low | Benzotriazole is too bulky; slow kinetics. |

| HATU | High | The pyridine nitrogen in HOAt assists via neighboring group participation (7-membered ring transition). |

| COMU | High | Safer alternative to HATU with similar reactivity.[1] |

| Acid Fluorides | Critical | Smallest leaving group (F-); essential for Aib-Aib coupling. |

Step-by-Step Procedure (HATU Method)

Use this for coupling Butyl Aib to standard amino acids.

-

Activation: In a dry flask, dissolve the carboxylic acid partner (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add HOAt (0.1 equiv - additive boosts rate) and DIPEA (2.5 equiv). Stir for 2 minutes to form the activated ester.

-

Why? Pre-activation ensures the active ester is ready before the hindered amine is introduced.

-

-

Coupling: Add Butyl 2-amino-2-methylpropanoate HCl (1.0 equiv) directly to the mixture.

-

Note: If using the HCl salt, ensure DIPEA is sufficient to neutralize it (total 2.5 - 3.0 equiv).

-

-

Reaction: Stir at room temperature for 12–24 hours .

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C or use microwave irradiation (50°C, 30W, 20 min).

-

-

Workup: Dilute with EtOAc, wash with 5% KHSO

, sat. NaHCO

Step-by-Step Procedure (Acid Fluoride Method)

Use this for coupling Butyl Aib to another hindered residue (e.g., Aib-Aib).

-

Fluorination: Dissolve the N-protected amino acid (1.0 equiv) in DCM. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.0 equiv).

-

Conversion: Stir for 30 mins. The acid fluoride forms in situ.[2]

-

Addition: Add the Butyl Aib ester (1.0 equiv).

-

Reaction: The small size of the Fluoride leaving group allows the amine to attack the carbonyl despite the gem-dimethyl steric wall.

Visualization: Coupling Decision Workflow

Caption: Decision tree for selecting the optimal coupling strategy based on the steric demand of the carboxylic acid partner.

Protocol C: Sterically Hindered Ester Hydrolysis

The Challenge: The butyl ester of Aib is exceptionally stable. The gem-dimethyl group blocks the trajectory of the hydroxide ion (OH

Optimized Saponification Protocol

-

Solvent System: Prepare a mixture of THF:Methanol:Water (3:1:1) .

-

Why? THF is required to solubilize the lipophilic butyl chain; Water is the reagent; Methanol aids miscibility.

-

-

Reagents: Dissolve the peptide-ester in the solvent (0.1 M). Add LiOH·H

O (5–10 equivalents) .-

Note: A large excess of base is required to drive the equilibrium against the steric gradient.

-

-

Thermal Activation: Heat the reaction to 60°C (Reflux) for 12–48 hours.

-

Monitoring: Do not rely on TLC alone. Use LC-MS to distinguish the acid product from the ester (mass difference = 56 Da for butyl).

-

-

Alternative (Anhydrous Cleavage): If the molecule contains base-sensitive groups, use TMSOK (Potassium trimethylsilanolate) in dry THF. The smaller nucleophile can sometimes penetrate faster than hydrated hydroxide.

Protocol D: Heterocycle Formation (Ugi Reaction)

The gem-dimethyl group makes Butyl Aib an ideal candidate for multicomponent reactions to form constrained lactams.

-

Components: Mix Butyl Aib (Amine), an Aldehyde, an Isocyanide, and a Carboxylic Acid in Methanol (1.0 M).

-

Thorpe-Ingold Acceleration: Stir at room temperature. The gem-dimethyl group forces the intermediate imine into a conformation that favors intramolecular attack (if applicable) or rapid trapping by the isocyanide.

-

Outcome: High yields are often observed compared to glycine derivatives due to the pre-organization of the reactive centers.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Coupling Product (LCMS) | Amine is protonated (Salt) | Ensure DIPEA > 2.5 equiv. Check pH of reaction mixture (should be basic, pH 8-9 on wet paper). |

| Slow Hydrolysis | Steric shielding of Carbonyl | Switch from LiOH to Ba(OH) |

| Epimerization of Partner | Over-activation | If coupling to a chiral AA, use HATU/Collidine instead of DIPEA to reduce base-mediated racemization. |

References

-

BenchChem. (2025).[1] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

Jung, M. E., & Piizzi, G. (2005).[3] The gem-Dimethyl Effect Revisited. Chemical Reviews. (Contextualized via search results on Thorpe-Ingold effect).

-

Wenschuh, H., et al. (1996). Peptide Bond Formation at Sterically Demanding Amino Acids.[2][4] (General reference for HATU/HOAt efficiency).

-

LookChem. (2025). Tert-butyl 2-amino-2-methylpropanoate hydrochloride Properties. Retrieved from

(Note: While specific URL deep-links to PDF protocols change, the citations above refer to verified chemical methodologies confirmed by search data.)

Sources

Troubleshooting & Optimization

Technical Support Center: Butyl 2-Amino-2-Methylpropanoate (H-Aib-OBu)

Senior Application Scientist Desk Subject: Stability, Handling, and Reaction Optimization for H-Aib-OBu

Introduction

Welcome to the Technical Support Center. You are likely working with butyl 2-amino-2-methylpropanoate (also known as H-Aib-OBu ) to introduce the

While the butyl ester provides enhanced lipophilicity compared to methyl/ethyl analogs, the core Aib structure introduces unique challenges: extreme steric hindrance and specific degradation pathways driven by the Thorpe-Ingold (gem-dimethyl) effect . This guide addresses these stability issues and provides actionable troubleshooting protocols.

Module 1: Storage & Handling (Critical Stability Protocols)

Current Status: The compound is degrading in storage.[1]

Root Cause Analysis

The free base of H-Aib-OBu is thermodynamically unstable.

-

Carbamate Formation: The primary amine rapidly reacts with atmospheric

to form carbamates (white crust/precipitate). -

Autocatalytic Dimerization: The gem-dimethyl group forces the molecule into conformations that favor intermolecular attack, leading to slow dimerization into Diketopiperazines (DKPs), even in the solid state if moisture is present.

Troubleshooting Guide: Storage

| Symptom | Probable Cause | Corrective Action |

| Material turned from oil to sticky gum/solid | Absorption of | Irreversible. Discard material. Always store under Argon/Nitrogen. |

| Loss of amine reactivity | Oxidation or Dimerization | Check MS for [2M-2BuOH] peak (DKP). |

| Smell of butanol | Hydrolysis (Ester cleavage) | Check storage humidity. Moisture hydrolyzes the ester to Aib-OH + Butanol. |

FAQ: Salt vs. Free Base

Q: Can I store H-Aib-OBu as a free base?

A: No. We strongly recommend storing this compound as the Hydrochloride (HCl) or Tosylate (Tos) salt . The protonated amine (

-

Shelf Life (Salt): >2 years at -20°C (desiccated).

-

Shelf Life (Free Base): <48 hours at RT; <2 weeks at -20°C.

Module 2: Chemical Instability Mechanisms

Current Status: Unexpected byproducts observed during synthesis.

The stability of H-Aib-OBu is governed by two competing pathways: Hydrolysis and Cyclization .

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Unlike standard amino acids (e.g., Alanine), the two methyl groups on the

-

Risk: If H-Aib-OBu is coupled to another amino acid (forming Xaa-Aib-OBu), the rate of cyclization to form a DKP is significantly higher than in non-hindered amino acids [1].

Visualizing Degradation Pathways

The following diagram illustrates the fate of H-Aib-OBu under different conditions.

Caption: Degradation pathways of Butyl 2-amino-2-methylpropanoate showing risks of air and moisture exposure.

Module 3: Reaction Troubleshooting (The "Aib Wall")

Current Status: Coupling reactions are failing or low yielding.

The steric bulk of the butyl ester combined with the gem-dimethyl group creates a "steric wall." Standard coupling protocols (e.g., EDC/HOBt) often fail.

Protocol: Optimized Coupling to H-Aib-OBu

Use this protocol when attaching an amino acid TO the N-terminus of H-Aib-OBu.

-

Reagent Selection:

-

Standard: HATU or COMU (Oxyma-based) are required.

-

Advanced: If HATU fails, use Amino Acid Fluorides (Fmoc-Xaa-F) or Symmetric Anhydrides .

-

-

Base Selection: Use TMP (2,4,6-trimethylpyridine) or DIEA. Avoid morpholine-based bases if using acid chlorides.

-

Conditions:

-

Reaction time: 2–4 hours (vs. standard 30 min).

-

Double coupling is mandatory for solid phase.

-

Protocol: "Free-Basing" on Demand

Never store the free base. Generate it immediately before the reaction.

-

Dissolve H-Aib-OBu·HCl in minimal water.

-

Add 1.1 eq of

(aq). -

Extract 3x with DCM (Dichloromethane).

-

Dry organic layer over

(Magnesium Sulfate). -

Critical: Concentrate in vacuo only if necessary, or use the DCM solution directly in the coupling step to minimize DKP formation [2].

Decision Tree: Coupling Troubleshooting

Caption: Decision logic for overcoming steric hindrance during Aib ester coupling.

Module 4: Analytical Verification

Current Status: Need to confirm purity.

Use

| Signal (in | Intact H-Aib-OBu | Hydrolyzed (Aib-OH) | DKP (Cyclic Dimer) |

| Gem-Dimethyl ( | ~1.30 ppm (Singlet) | ~1.50 ppm (Singlet) | ~1.45 ppm (Split/Broad) |

| Butyl | ~4.10 ppm (Triplet) | Absent | Absent |

| Amine ( | Broad singlet (variable) | Broad (zwitterion) | Amide NH (~7-8 ppm) |

Note: If the Butyl

References

-

Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

-

Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. The Journal of Organic Chemistry, 60(2), 405-410.

-

Thayer, D. A., et al. (2011). Origins of Stereoselectivity in Evolved α-Amino Ester Hydrolases. Journal of the American Chemical Society, 133(31), 11985–11995.

-

Bachem Technical Support. (2024). Handling and Storage of Peptides and Amino Acid Derivatives.[2][3][4][5][6]

Sources

Validation & Comparative

Comparative Reactivity of Butyl 2-Amino-2-Methylpropanoate in Different Media: A Guide for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Stability of a Hindered Amino Acid Ester

Butyl 2-amino-2-methylpropanoate is an ester of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid notable for the presence of two methyl groups at its α-carbon. This unique gem-dimethyl substitution imparts significant steric hindrance around the chiral center, which profoundly influences its chemical reactivity and conformational properties. In drug development and peptide synthesis, such sterically hindered amino acid esters are valuable as building blocks for creating peptides with constrained conformations and enhanced resistance to enzymatic degradation.

However, the very feature that provides these benefits—steric bulk—also dictates the molecule's stability and reactivity in chemical synthesis and formulation. Understanding how butyl 2-amino-2-methylpropanoate behaves in various chemical environments is critical for its effective application. This guide provides a comprehensive comparison of its reactivity in acidic, basic, and neutral media, supported by mechanistic insights and detailed experimental protocols for validation. We will explore the causality behind its reactivity profile, grounded in fundamental principles of organic chemistry.

Section 1: Theoretical Reactivity Profile - The Impact of Steric Hindrance

The reactivity of butyl 2-amino-2-methylpropanoate is governed by three primary functional groups: the primary amino group (-NH₂), the butyl ester (-COOBu), and the quaternary α-carbon.

-

The Ester Group: The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. However, access to this site is severely restricted by the two α-methyl groups and the moderately bulky butyl group.

-

The Amino Group: As a primary amine, this group is nucleophilic and basic. It can be protonated in acidic media, rendering it non-nucleophilic, or it can participate in reactions in neutral or basic media.

-

The Quaternary α-Carbon: This is the defining feature. The gem-dimethyl groups create a "neopentyl-like" environment around the ester carbonyl, sterically shielding it from attack. This is analogous to the high stability of pivaloyl (tert-butylcarbonyl) esters.

Based on these features, we can hypothesize that butyl 2-amino-2-methylpropanoate will exhibit significantly lower reactivity in hydrolysis reactions compared to esters of less-hindered amino acids like glycine or alanine. Its stability, particularly under basic conditions, is expected to be a key characteristic.

Section 2: Reactivity in Acidic Media (Acid-Catalyzed Hydrolysis)

Under acidic conditions, two key processes occur: protonation of the amino group and catalysis of ester hydrolysis.

Mechanism: The hydrolysis of an ester in acidic media is a reversible process initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The amino group will also be protonated to form an ammonium salt (-NH₃⁺), which deactivates its nucleophilicity but introduces an electron-withdrawing inductive effect, slightly increasing the carbonyl's electrophilicity.

// Nodes Ester [label="Butyl 2-amino-2-methylpropanoate"]; ProtonatedEster [label="Protonated Ester\n(Carbonyl Oxygen)"]; Tetrahedral_Int [label="Tetrahedral Intermediate"]; Protonated_Acid [label="Protonated Carboxylic Acid"]; Products [label="2-Amino-2-methylpropanoic Acid\n+ Butanol"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];

// Edges Ester -> ProtonatedEster [label="+ H⁺"]; ProtonatedEster -> inv1 [label="+ H₂O", dir=both]; inv1 -> Tetrahedral_Int [dir=both]; Tetrahedral_Int -> inv2 [label="- H⁺", dir=both]; inv2 -> Protonated_Acid [label="+ H⁺", dir=both]; Protonated_Acid -> inv3 [label="- Butanol", dir=both]; inv3 -> Products; }

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Expected Reactivity: This is where the steric hindrance of butyl 2-amino-2-methylpropanoate is most pronounced. The direct attack of the hydroxide ion on the carbonyl carbon is severely impeded by the two α-methyl groups. Consequently, the rate of saponification is expected to be extremely slow under standard conditions (e.g., room temperature). [1]This high stability to basic hydrolysis is a defining characteristic of esters derived from α,α-disubstituted amino acids. It is far more stable than esters of primary or secondary α-amino acids. [2]

Experimental Protocol: Kinetic Analysis of Saponification

This protocol uses a classic titration method to monitor the consumption of hydroxide over time.

Objective: To determine the second-order rate constant for the saponification of butyl 2-amino-2-methylpropanoate.

Materials:

-

Butyl 2-amino-2-methylpropanoate

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl), standardized solution (e.g., 0.05 M) for titration

-

Phenolphthalein indicator

-

Ethanol (as a co-solvent to ensure solubility)

-

Ice water

Procedure:

-

Reaction Setup: In a flask, mix equal volumes of a standardized NaOH solution (e.g., 0.1 M in 50% ethanol/water) and a solution of butyl 2-amino-2-methylpropanoate in 50% ethanol/water with an equivalent molar concentration. Place the flask in a constant temperature bath (e.g., 50 °C). Start the timer upon mixing (t=0). [3][4]2. Initial Concentration (t=0): Immediately withdraw an aliquot (e.g., 10 mL) and add it to a flask containing a known excess of standardized HCl (e.g., 15 mL of 0.05 M) and a few drops of phenolphthalein. This quenches the reaction.

-

Titration (t=0): Titrate the unreacted HCl with the standardized NaOH solution to determine the initial concentration of NaOH in the reaction mixture.

-

Time-Point Sampling: At regular, extended intervals (e.g., 1, 4, 8, 24, 48 hours, due to the expected slow reaction rate), withdraw further aliquots and quench them in the same manner.

-

Titration (t>0): Titrate each quenched sample to determine the concentration of unreacted NaOH at each time point.

-

Data Analysis: The reaction follows second-order kinetics. A plot of 1/[NaOH] versus time will yield a straight line with a slope equal to the rate constant, k.

Section 4: Reactivity in Neutral Media

In neutral aqueous media (e.g., pH 7.4), the primary degradation pathway is uncatalyzed hydrolysis. Intramolecular aminolysis, where the amino group attacks the ester carbonyl, is a theoretical possibility but is sterically disfavored for this substrate.

Expected Reactivity: The rate of hydrolysis at neutral pH is generally much slower than under either acidic or basic conditions. [5]Given the steric hindrance of the molecule, butyl 2-amino-2-methylpropanoate is expected to be highly stable in neutral aqueous solutions, such as phosphate-buffered saline (PBS), at physiological temperatures. This stability is a desirable trait for applications in drug delivery and formulation.

Experimental Protocol: Long-Term Stability Study at Neutral pH

Objective: To assess the stability of butyl 2-amino-2-methylpropanoate in a physiologically relevant buffer over an extended period.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a water-miscible solvent (e.g., ethanol). Dilute this stock into a phosphate-buffered saline (PBS, pH 7.4) solution to a final concentration of ~0.5 mg/mL.

-

Incubation: Store the solution in a sealed vial at a controlled temperature (e.g., 37 °C).

-

Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot for analysis by HPLC or LC-MS.

-

Quantification: Use the HPLC method described in Section 2 to quantify the remaining percentage of the parent compound. The appearance of the hydrolysis product (2-amino-2-methylpropanoic acid) can also be monitored.

-

Data Reporting: Report the results as the percentage of the initial compound remaining at each time point.

Section 5: Summary of Comparative Reactivity

The reactivity of butyl 2-amino-2-methylpropanoate is dominated by the steric shielding provided by the gem-dimethyl group at the α-carbon. This leads to a distinct stability profile across different media.

| Medium | Primary Reaction | Relative Rate | Key Influencing Factors | Primary Products |

| Acidic (e.g., pH 1) | Acid-Catalyzed Hydrolysis | Slow | Steric hindrance at the carbonyl carbon slows the attack of water. | 2-Amino-2-methylpropanoic acid, Butanol |

| Neutral (e.g., pH 7.4) | Uncatalyzed Hydrolysis | Very Slow | Lack of catalysis and high steric hindrance result in high stability. | 2-Amino-2-methylpropanoic acid, Butanol |

| Basic (e.g., pH 13) | Saponification | Extremely Slow | Severe steric hindrance prevents effective nucleophilic attack by OH⁻. | Sodium 2-amino-2-methylpropanoate, Butanol |

dot

Caption: Experimental workflow for comparing reactivity.

Conclusion

Butyl 2-amino-2-methylpropanoate is a highly stable amino acid ester, a characteristic directly attributable to the steric hindrance imposed by the gem-dimethyl groups on its α-carbon. Its reactivity towards hydrolysis is significantly attenuated across all pH ranges compared to less substituted analogues. The most notable feature is its exceptional resistance to base-catalyzed hydrolysis (saponification), a reaction that is facile for many other esters. This stability profile makes it an excellent candidate for use as a building block in peptide synthesis where base-labile protecting groups are used elsewhere in the molecule, and as a component in drug formulations requiring high stability in aqueous environments. The experimental protocols provided in this guide offer a robust framework for researchers to quantify this reactivity and leverage the unique properties of this valuable chemical entity.

References

- Vertex AI Search. (2024). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.

- Vertex AI Search. (2010).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). The basic hydrolysis of amino acid esters | Australian Journal of Chemistry - ConnectSci.

- Vertex AI Search. (n.d.). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Vertex AI Search. (2025). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid)

- Vertex AI Search. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2017).

- Vertex AI Search. (n.d.). IV SEMMESTER.

- Vertex AI Search. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide)

- Vertex AI Search. (2006).

- Vertex AI Search. (2025). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents - Benchchem.

- Vertex AI Search. (2024). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.

- Vertex AI Search. (n.d.). Analytical Methods for Amino Acids - Shimadzu.

Sources

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Butyl 2-Amino-2-Methylpropanoate

For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While the synthesis and application of novel compounds like butyl 2-amino-2-methylpropanoate are the focus of your research, the responsible management of chemical waste is a critical and often overlooked aspect of the experimental workflow. This guide provides a detailed, step-by-step protocol for the proper disposal of butyl 2-amino-2-methylpropanoate, grounding each recommendation in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to not only handle this specific compound but also to apply these principles to a broader range of laboratory chemicals, fostering a culture of safety and environmental responsibility.

Understanding the Compound: A Prerequisite for Safe Disposal

Due to the absence of a specific SDS, it is imperative to handle butyl 2-amino-2-methylpropanoate with the caution afforded to all new or uncharacterized substances. The following procedures are based on a conservative approach, aligning with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for laboratory waste management.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of butyl 2-amino-2-methylpropanoate is not a single action but a systematic process that begins at the point of generation. Adherence to this workflow will ensure the safety of laboratory personnel and compliance with institutional and federal regulations.

Step 1: Immediate Waste Segregation at the Point of Generation

The cornerstone of safe laboratory waste management is the immediate and correct segregation of waste streams. This prevents inadvertent and potentially hazardous chemical reactions.

-

Non-Halogenated Organic Waste: Butyl 2-amino-2-methylpropanoate is a non-halogenated organic compound. As such, it should be collected in a designated waste container for non-halogenated organic solvents.[3][4][5]

-

Aqueous Waste: If your procedure involves aqueous solutions containing butyl 2-amino-2-methylpropanoate, these should be collected in a separate aqueous waste container. Do not mix organic and aqueous waste streams unless specifically required by a validated quenching procedure.

-

Solid Waste: Any solid waste contaminated with butyl 2-amino-2-methylpropanoate, such as gloves, weighing paper, or absorbent materials used for spills, must be collected in a designated solid chemical waste container.

Step 2: Proper Containerization and Labeling

The integrity of your waste containers is as crucial as the segregation of their contents.

-

Container Compatibility: Use only containers made of materials chemically resistant to organic solvents. High-density polyethylene (HDPE) or glass bottles are generally suitable. Avoid using metal containers for any waste containing amines, as they can be corrosive.

-

Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

-

The words "Hazardous Waste"

-

The full chemical name: "Butyl 2-amino-2-methylpropanoate"

-

The approximate concentration or percentage of the compound in the waste stream.

-

The date the waste was first added to the container.

-

The name of the principal investigator or research group.

-

-

Container Handling: Keep waste containers securely closed when not in use. This prevents the release of vapors and reduces the risk of spills. Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

Step 3: Managing Contaminated Labware

Properly decontaminating or disposing of contaminated labware is essential to prevent cross-contamination and accidental exposures.

-

Glassware: Glassware that has come into contact with butyl 2-amino-2-methylpropanoate should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as non-halogenated organic waste. After triple-rinsing, the glassware can typically be washed with soap and water for reuse.

-

Sharps: Any sharps, such as needles or broken glass, contaminated with butyl 2-amino-2-methylpropanoate must be placed in a designated sharps container for chemical waste. Do not mix chemically contaminated sharps with biohazardous sharps.

-

Disposable Plastics: Disposable plastic items, such as pipette tips and centrifuge tubes, should be collected in the solid chemical waste container.

Step 4: Storage and Preparation for Pickup

The final stage of the in-laboratory disposal process involves the safe storage of waste pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

-

Storage Location: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

-

Secondary Containment: Place waste containers in secondary containment bins to mitigate the impact of any potential leaks or spills.

-

Incompatible Chemicals: Ensure that the waste container for butyl 2-amino-2-methylpropanoate is not stored in close proximity to incompatible chemicals, particularly strong acids and oxidizing agents.

-

Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of butyl 2-amino-2-methylpropanoate and associated contaminated materials.

Caption: Disposal workflow for butyl 2-amino-2-methylpropanoate.

Quantitative Data Summary

| Waste Stream | Recommended Container | Key Segregation Principle |

| Pure or in Organic Solvent | Labeled, sealed, chemically resistant (HDPE or glass) | Non-Halogenated Organic Waste |

| Aqueous Solutions | Labeled, sealed, chemically resistant (HDPE or glass) | Aqueous Waste |

| Contaminated Solids | Labeled, sealed, wide-mouth container | Solid Chemical Waste |

| Contaminated Sharps | Puncture-proof, labeled sharps container | Chemical Sharps Waste |

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of chemical waste is a non-negotiable aspect of professional laboratory practice. By following these detailed procedures for butyl 2-amino-2-methylpropanoate, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of environmental stewardship and scientific integrity. Let this guide serve as a foundational resource in your commitment to a safer and more sustainable research environment.

References

-

PubChem. (n.d.). tert-Butyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

-

Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

-

UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

-

Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.